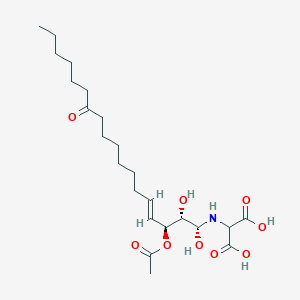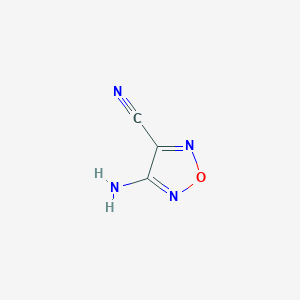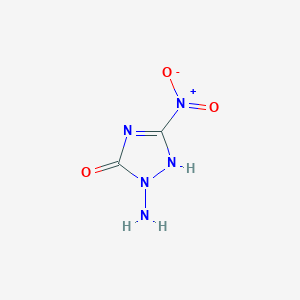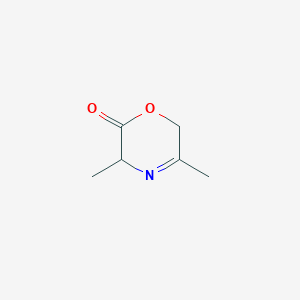
ent-Paroxetine Hydrochloride
説明
“ent-Paroxetine Hydrochloride” is a compound with the molecular formula C19H21ClFNO3 . It is also known by other names such as “Paroxetine impurity D” and "(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride" . The molecular weight of this compound is 365.8 g/mol .
Synthesis Analysis
Paroxetine is a potent inhibitor of serotonin reuptake and is widely prescribed for the treatment of depression and other neurological disorders . The synthesis of paroxetine and the possibility to prepare derivatives with a specific substitution pattern that may allow their use as biological probes is an attractive topic especially for medicinal chemists engaged in neurosciences research . Most of the methods allowed to prepare paroxetine in 4-9 steps with an overall yield of 9-66% .
Molecular Structure Analysis
The molecular structure of “ent-Paroxetine Hydrochloride” includes a benzodioxol group attached to a piperidine ring via a methoxy bridge . The piperidine ring is also attached to a fluorophenyl group . The compound also includes a hydrochloride group .
Chemical Reactions Analysis
There are ongoing studies on the total synthesis of paroxetine, which is a key intermediate for “ent-Paroxetine Hydrochloride”. These studies are organized according to the reagent that was used as a starting material .
科学的研究の応用
Treatment of Major Depressive Disorders (MDD)
ent-Paroxetine Hydrochloride: is a potent antidepressant used in the treatment of MDD. It’s known for its efficacy in reducing the symptoms of depression, which includes persistent sadness, loss of interest in activities, and various physical and cognitive disturbances . The compound’s controlled-release formulations, such as PAXIL® CR , have been developed to maintain steady medication levels in the bloodstream, thereby improving patient compliance and minimizing side effects .
Anxiety Disorders and Social Phobias
The compound has been utilized in addressing anxiety disorders, including social phobias. It works by modulating neurotransmitter activity within the brain, particularly targeting the serotonin system to alleviate feelings of intense fear and anxiety . This application is particularly relevant given the high prevalence of anxiety disorders across various age groups .
Pharmacodynamic Analysis
ent-Paroxetine Hydrochloride: has been the subject of pharmacodynamic studies to understand its binding mechanisms to various therapeutic targets. These studies are crucial for developing new drugs with improved efficacy and reduced side effects. The compound’s interaction with molecular targets like CYP, MAT, and GRK2 has been extensively analyzed .
Pharmaceutical Formulation Development
Research has been conducted to develop single-layer controlled-release tablets of ent-Paroxetine Hydrochloride as a simplified alternative to the more complex double-layered tablets. This research aims to avoid the risk of layer separation and to simplify the manufacturing process, making the medication more accessible and cost-effective .
Molecular Mechanisms of Action
Investigations into the molecular mechanisms of action of ent-Paroxetine Hydrochloride provide insights into how the compound interacts with proteins and ligands at the molecular level. Understanding these interactions is fundamental for the design of new therapeutic agents that can target specific pathways involved in psychiatric disorders .
Drug Impurity Profiling
ent-Paroxetine Hydrochloride: serves as a reference compound in the identification and characterization of impurities in pharmaceutical products. Through techniques like high-performance liquid chromatography (HPLC), researchers can detect and quantify impurities, ensuring the safety and efficacy of medications .
作用機序
Target of Action
Ent-Paroxetine Hydrochloride, also known as Paroxetine impurity D, is a selective serotonin reuptake inhibitor (SSRI) used to treat various disorders . Its primary target is the serotonin (SERT) receptor . The SERT receptor plays a crucial role in maintaining the balance of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
Ent-Paroxetine Hydrochloride enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin by the SERT receptor . This inhibition raises the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with disorders such as depression and anxiety .
Biochemical Pathways
The action of Ent-Paroxetine Hydrochloride affects the serotonergic pathway in the brain . By inhibiting the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic neurotransmission . This can lead to downstream effects such as mood elevation and reduction of anxiety .
Pharmacokinetics
Ent-Paroxetine Hydrochloride is mostly absorbed by the digestive system after oral administration . It is partly metabolized by CYP2D6 into inactive metabolites . The pharmacokinetic characteristics of Ent-Paroxetine Hydrochloride can alter with dosage, leading to nonlinear pharmacokinetics and increased exposure with time . Covariate analysis revealed that dose, formulation, and sex had a significant effect on the pharmacokinetic parameters of Paroxetine .
Result of Action
The molecular and cellular effects of Ent-Paroxetine Hydrochloride’s action are primarily related to its impact on serotonergic neurotransmission . By increasing the concentration of serotonin in the synaptic cleft, it can alleviate symptoms of disorders such as depression and anxiety . Additionally, it has been found to induce an inflammatory response via activation of the PI3K signaling pathway .
Action Environment
The action, efficacy, and stability of Ent-Paroxetine Hydrochloride can be influenced by various environmental factors. It’s important to note that individual variants and additive effects need to be considered to optimize the dosage regimen for individual patients .
将来の方向性
There is still room for improvement in the synthesis of paroxetine, searching for new eco-friendly and sustainable synthetic alternatives . Further trials are needed to fully determine the role of paroxetine for relief of menopausal hot flashes . Trials should include a larger number of participants in more diverse demographic populations for longer trial durations .
特性
IUPAC Name |
(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRVIPPMNMYGS-SATBOSKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595337 | |
| Record name | (3R,4S)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ent-Paroxetine Hydrochloride | |
CAS RN |
130855-30-0 | |
| Record name | Paroxetine hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,4S)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAROXETINE HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8A4U5DP45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)











![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)
